molecular formula C7H10N2NaO5S2+ B093050 Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate CAS No. 138-43-2

Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate

Cat. No. B093050
CAS RN: 138-43-2
M. Wt: 288.3 g/mol
InChI Key: VKZGVDCPGKEMEW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, also known as AMS, is a chemical compound that has been widely used in scientific research. It is a sulfonated dye that has a high affinity for proteins and nucleic acids, making it a valuable tool for various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is based on its ability to bind to proteins and nucleic acids. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has a high affinity for proteins and nucleic acids, allowing it to bind to them and label them with a fluorescent tag. The binding of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate to proteins and nucleic acids does not affect their function, making it a valuable tool for studying their interactions.
Biochemical and Physiological Effects:
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has been shown to have minimal biochemical and physiological effects. It does not affect the function of proteins or nucleic acids, and it is not toxic to cells at the concentrations used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is its ability to label proteins and nucleic acids with a fluorescent tag without affecting their function. It is also relatively easy to use and has a high specificity for proteins and nucleic acids. However, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. It is also not suitable for use in studies involving large proteins or nucleic acids, as it may not bind to them efficiently.

Future Directions

There are several future directions for the use of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate in scientific research. One potential application is in the study of protein folding and misfolding. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate can be used to label proteins with a fluorescent tag, allowing researchers to study the folding and misfolding of proteins in real-time. Another potential application is in the study of protein-protein interactions in vivo. New techniques are being developed to allow Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate to penetrate cell membranes, making it possible to study protein-protein interactions in live cells. Finally, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate could be used in the development of new diagnostic tools for diseases such as cancer, where abnormal protein-protein interactions play a role.
Conclusion:
In conclusion, sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, or Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, is a valuable tool for scientific research. It has been widely used in the study of protein-protein and nucleic acid-protein interactions, and it has minimal biochemical and physiological effects. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has several advantages, including its ability to label proteins and nucleic acids with a fluorescent tag without affecting their function. However, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate also has some limitations, including its inability to penetrate cell membranes and its limited use in studies involving large proteins or nucleic acids. Despite these limitations, Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has several potential future directions, including the study of protein folding and misfolding, protein-protein interactions in vivo, and the development of new diagnostic tools for diseases such as cancer.

Synthesis Methods

The synthesis of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate involves the reaction of 4-aminobenzenesulfonamide with formaldehyde and sodium sulfite. The resulting product is then treated with sodium nitrite to yield the final product, sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate. The chemical structure of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is shown in Figure 1.

Scientific Research Applications

Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has been widely used in scientific research for various applications. One of the most common uses of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is in the study of protein-protein interactions. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate can be used to label proteins with a fluorescent tag, allowing researchers to visualize and study the interactions between proteins in real-time. Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has also been used in the study of nucleic acid-protein interactions, where it can be used to label nucleic acids with a fluorescent tag.

properties

CAS RN

138-43-2

Product Name

Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate

Molecular Formula

C7H10N2NaO5S2+

Molecular Weight

288.3 g/mol

IUPAC Name

sodium;(4-sulfamoylanilino)methanesulfonate

InChI

InChI=1S/C7H10N2O5S2.Na/c8-16(13,14)7-3-1-6(2-4-7)9-5-15(10,11)12;/h1-4,9H,5H2,(H2,8,13,14)(H,10,11,12);/q;+1/p-1

InChI Key

VKZGVDCPGKEMEW-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+]

SMILES

C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+]

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+]

Pictograms

Irritant

Origin of Product

United States

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